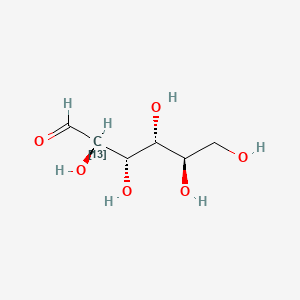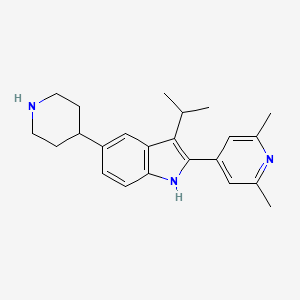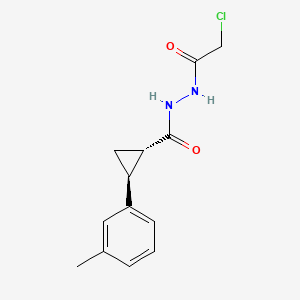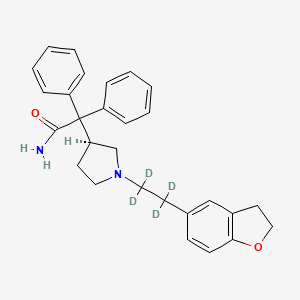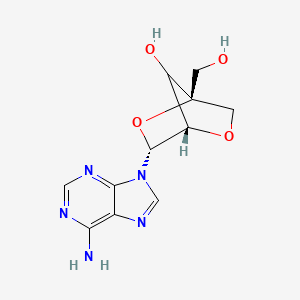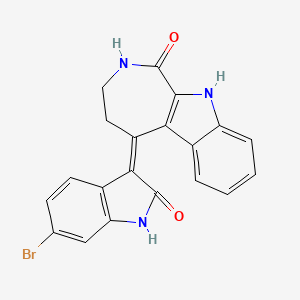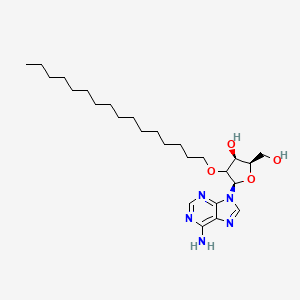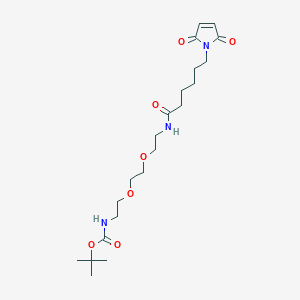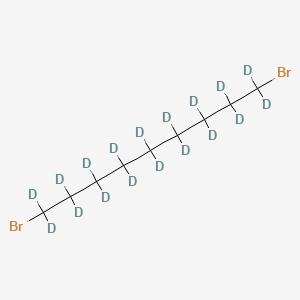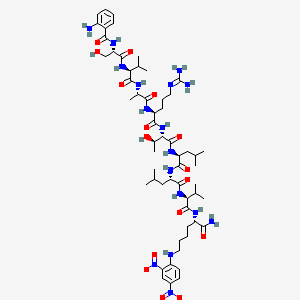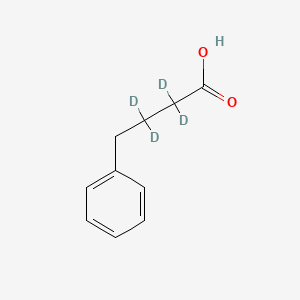![molecular formula C36H68O5 B12395310 [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate](/img/structure/B12395310.png)
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a pentadecanoyloxy group, and a heptadeuterio-substituted octadecenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate typically involves multiple steps, starting with the preparation of the individual components. The hydroxyl group and pentadecanoyloxy group can be introduced through esterification reactions, while the heptadeuterio-substituted octadecenoate moiety can be synthesized using deuterium exchange reactions.
Esterification: The hydroxyl group on the glycerol backbone is esterified with pentadecanoic acid under acidic conditions to form the pentadecanoyloxy group.
Deuterium Exchange: The octadecenoate moiety is subjected to deuterium exchange reactions to introduce the deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions and to achieve high yields. The process typically includes purification steps such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the ester groups produces primary alcohols.
Aplicaciones Científicas De Investigación
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and deuterium exchange reactions.
Biology: Investigated for its potential role in lipid metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of metabolic disorders and inflammation.
Industry: Utilized in the development of specialized materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. The deuterium atoms may also affect the compound’s metabolic stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z)-4,7,10,13,16-docosapentaenoate
- [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-docosapentaenoate
- [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Uniqueness
The uniqueness of [(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate lies in its deuterium substitution, which can enhance its metabolic stability and alter its chemical reactivity compared to non-deuterated analogs
Propiedades
Fórmula molecular |
C36H68O5 |
|---|---|
Peso molecular |
588.0 g/mol |
Nombre IUPAC |
[(2S)-1-hydroxy-3-pentadecanoyloxypropan-2-yl] (Z)-16,16,17,17,18,18,18-heptadeuteriooctadec-9-enoate |
InChI |
InChI=1S/C36H68O5/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(39)41-34(32-37)33-40-35(38)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18,34,37H,3-16,19-33H2,1-2H3/b18-17-/t34-/m0/s1/i1D3,3D2,5D2 |
Clave InChI |
GWAPRYUVSHVZHN-AXSVDGANSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCC/C=C\CCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


